molecular formula C10H8F3NO B13604223 3-[3-(Trifluoromethoxy)phenyl]propanenitrile

3-[3-(Trifluoromethoxy)phenyl]propanenitrile

Cat. No.: B13604223
M. Wt: 215.17 g/mol
InChI Key: JHNVCSNNTYVZIJ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]propanenitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethoxy)phenyl]propanenitrile typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the nitrile group to the aldehyde, followed by a dehydration step to form the nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-[3-(Trifluoromethoxy)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
  • 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanenitrile

Uniqueness

3-[3-(Trifluoromethoxy)phenyl]propanenitrile is unique due to the position of the trifluoromethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2

InChI Key

JHNVCSNNTYVZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCC#N

Origin of Product

United States

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